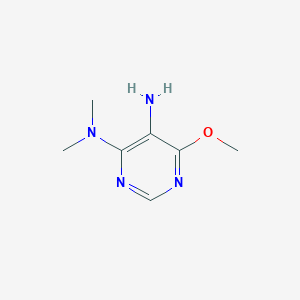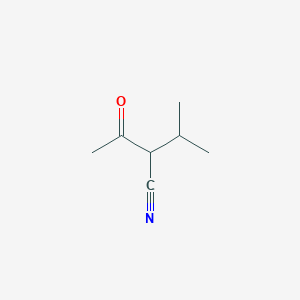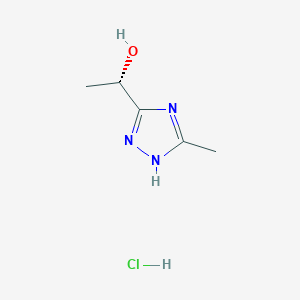
6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine is a chemical compound with the molecular formula C7H12N4O It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4,6-dimethoxypyrimidine and dimethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective manufacturing. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is utilized in the study of nucleic acids and their interactions with various biomolecules. It can be used as a probe or a reagent in molecular biology experiments.
Medicine: The compound has potential applications in the development of new drugs. Its derivatives may exhibit biological activity, making them candidates for therapeutic agents in the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparación Con Compuestos Similares
4,6-Dimethylpyrimidine: A closely related compound with similar structural features but lacking the methoxy group.
6-Methoxy-4-methylpyrimidine-4,5-diamine: A structural analog with a single methyl group instead of the dimethyl group.
Uniqueness: 6-Methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
6-methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-11(2)6-5(8)7(12-3)10-4-9-6/h4H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBQVGDVWUAKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2858706.png)
![1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2858707.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2858709.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2858713.png)


![[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2858719.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2858720.png)
![1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2858721.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B2858722.png)
![2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide](/img/structure/B2858724.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2858728.png)
